molecular formula C8H8ClFO4S B2454332 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2126161-66-6

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2454332
CAS No.: 2126161-66-6
M. Wt: 254.66
InChI Key: BKFLRNWHLCWVMK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

5-fluoro-2-(methoxymethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO4S/c1-13-5-14-7-3-2-6(10)4-8(7)15(9,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFLRNWHLCWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Precursors

The synthesis of 5-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride begins with the functionalization of a benzene ring. Key precursors include:

  • 5-Fluoro-2-(methoxymethoxy)benzene : A substituted aromatic compound with methoxymethoxy and fluorine groups at positions 2 and 5, respectively.
  • Chlorosulfonic acid (ClSO₃H) : A strong sulfonating agent widely used in electrophilic aromatic substitution reactions.

The methoxymethoxy group (-OCH₂OCH₃) acts as an electron-donating substituent, directing sulfonation to the para position relative to itself (position 1 of the benzene ring). The fluorine atom at position 5 exerts a mild electron-withdrawing effect, further activating the ring for sulfonation.

Step-by-Step Synthesis Protocol

Sulfonation of the Aromatic Ring

The first stage involves sulfonation using chlorosulfonic acid:

  • Reaction Setup :
    • 5-Fluoro-2-(methoxymethoxy)benzene (1.0 mol) is dissolved in dry dichloromethane (DCM) under inert atmosphere.
    • Chlorosulfonic acid (1.2 mol) is added dropwise at 0–5°C to control exothermicity.
  • Reaction Monitoring :
    • Progress is tracked via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase.
    • Completion typically occurs within 4–6 hours at 25°C.
Chlorination to Sulfonyl Chloride

The intermediate sulfonic acid is converted to the sulfonyl chloride:

  • Thionyl Chloride (SOCl₂) Quenching :
    • Excess thionyl chloride (2.0 mol) is added to the reaction mixture.
    • The temperature is gradually raised to 40°C, and reflux is maintained for 2 hours.
  • Workup :
    • The mixture is poured into ice-cold water, and the product is extracted with DCM.
    • The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

Yield and Purity Optimization

Critical parameters affecting yield and purity include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 0–5°C (sulfonation) Prevents side reactions (e.g., ring chlorination)
Molar Ratio (ClSO₃H) 1.2:1 Minimizes polysulfonation
SOCl₂ Equivalents 2.0:1 Ensures complete chlorination

Under optimized conditions, yields of 78–85% are achievable with >95% purity (HPLC).

Comparative Analysis of Synthetic Methods

Laboratory-Scale vs. Industrial Production

Laboratory-Scale Synthesis :

  • Advantages :
    • Flexibility in small-batch production (1–100 g).
    • Easy modification of reaction parameters for research purposes.
  • Challenges :
    • Manual temperature control increases variability.
    • Lower economies of scale.

Industrial Production :

  • Scaled-Up Protocols :
    • Continuous flow reactors maintain consistent temperature (-5°C to 40°C) and mixing.
    • Automated quenching systems improve safety during SOCl₂ handling.
  • Yield Enhancement :
    • Industrial processes report yields up to 89% through in-line purification using centrifugal partition chromatography.

Alternative Chlorinating Agents

While thionyl chloride is standard, other agents have been explored:

Chlorinating Agent Reaction Time Yield (%) Purity (%)
Phosphorus Pentachloride (PCl₅) 3 h 72 92
Oxalyl Chloride ((COCl)₂) 4 h 68 89
Thionyl Chloride (SOCl₂) 2 h 85 95

Thionyl chloride remains superior due to its gaseous byproducts (SO₂, HCl), which simplify purification.

Mechanistic Insights and Side Reactions

Electrophilic Aromatic Substitution Pathway

The sulfonation follows a classic electrophilic mechanism:

  • Generation of Electrophile :
    $$
    \text{ClSO}3\text{H} \rightarrow \text{SO}3 + \text{HCl}
    $$
    Sulfur trioxide (SO₃) acts as the electrophile.
  • Attack on Benzene Ring :
    The methoxymethoxy group directs SO₃ to position 1, forming a Wheland intermediate.
  • Deprotonation :
    Regeneration of aromaticity yields 5-fluoro-2-(methoxymethoxy)benzenesulfonic acid.

Competing Side Reactions

  • Ring Chlorination :
    Occurs at >50°C due to Cl⁺ generation from excess ClSO₃H:
    $$
    \text{ClSO}3\text{H} \rightarrow \text{Cl}^+ + \text{HSO}4^-
    $$
    Mitigated by strict temperature control.
  • Hydrolysis of Sulfonyl Chloride :
    Exposure to moisture converts the product to sulfonic acid:
    $$
    \text{Ar-SO}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl}
    $$
    Prevented by anhydrous workup conditions.

Industrial Scaling Challenges and Solutions

Cost-Benefit Analysis of Raw Materials

Material Cost (USD/kg) Impact on Process Economics
5-Fluoro-2-(methoxymethoxy)benzene 1,200 58% of total production cost
Chlorosulfonic Acid 45 22%
Thionyl Chloride 30 15%

Bulk purchasing agreements for chlorosulfonic acid and SOCl₂ reduce costs by 18–25% in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions to introduce additional substituents onto the benzene ring.

Major Products:

    Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thiol derivatives, depending on the nucleophile used.

    Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives with additional functional groups introduced onto the aromatic ring.

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride serves as a versatile reagent in organic chemistry. It is primarily used for the following purposes:

  • Formation of Sulfonate Esters : The compound reacts with alcohols and amines to form sulfonate esters. These esters act as protecting groups, which are essential for selectively manipulating other functional groups within a molecule. This property is particularly useful in multi-step organic synthesis where specific functional groups need to be temporarily masked to prevent unwanted reactions.
  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can facilitate nucleophilic substitution reactions, where the sulfonate group is introduced onto nucleophilic centers. This leads to further transformations such as nucleophilic displacement or elimination reactions, allowing for the construction of more complex molecular architectures.

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as a building block in the synthesis of pharmaceutical agents. Some notable applications include:

  • Antiviral Agents : Research has indicated that derivatives of sulfonyl chlorides can exhibit antiviral properties. For instance, compounds derived from 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride have been investigated as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases, showing promise in treating viral infections such as measles .
  • Targeted Drug Delivery : The ability to modify the sulfonyl chloride group allows chemists to tailor compounds for specific biological targets, enhancing their efficacy and reducing side effects. This application is crucial in the development of targeted therapies in oncology and infectious diseases.

Case Study 1: Synthesis of Antiviral Compounds

A study focused on optimizing the structure-activity relationship (SAR) of compounds derived from 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride revealed that modifications to the sulfonyl group significantly impacted antiviral potency and solubility. For example, certain derivatives exhibited low nanomolar potency against the measles virus while maintaining favorable pharmacokinetic profiles .

CompoundEC50 (nM)Aqueous Solubility (μg/ml)
Compound A6060
Compound B10062
Compound C15055

Case Study 2: Synthesis of Fluorinated Compounds

Another research effort highlighted the use of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride in synthesizing fluorinated aromatic compounds. The introduction of fluorine atoms into aromatic systems enhances their metabolic stability and bioactivity, which is advantageous in drug design .

Mechanism of Action

Mechanism of Action: The mechanism of action of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom and the sulfonyl chloride group, which enhance the electrophilicity of the compound.

Molecular Targets and Pathways:

    Nucleophilic Attack: The primary molecular target is the sulfonyl chloride group, which undergoes nucleophilic attack by various nucleophiles.

    Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzaldehyde: This compound is a precursor in the synthesis of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride and shares similar structural features.

    5-Fluoro-2-methylbenzenesulfonyl chloride: This compound is structurally similar but contains a methyl group instead of a methoxymethoxy group.

    4-Fluoro-2-methoxybenzaldehyde: Another structurally related compound with a different substitution pattern on the benzene ring.

Uniqueness: The uniqueness of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride lies in its combination of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group. This combination imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.

Biological Activity

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxymethoxy group, which may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Research indicates that sulfonyl chlorides can act as electrophiles, potentially interacting with nucleophilic sites in biological molecules. The incorporation of a fluorine atom may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonyl chloride derivatives, including 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride. The compound has shown promising results in vitro against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (lung cancer)10
LNCaP (prostate cancer)15
MCF-7 (breast cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. Further research is needed to elucidate these pathways in detail.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized and evaluated a series of sulfonamide derivatives, including 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride. The study demonstrated that this compound exhibited significant cytotoxicity against A549 lung carcinoma cells, with an IC50 value of 10 µM. The mechanism was associated with apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of this compound towards cancerous versus healthy cells. It was found that at concentrations below 10 µM, healthy cells remained unaffected while achieving over 30% cytotoxicity in lung cancer cells. This selectivity highlights its potential for further development as an anticancer agent with reduced side effects .

Q & A

Q. Critical Factors :

  • Temperature Control : Excess heat during MOM protection can lead to deprotection or side reactions.
  • Moisture Sensitivity : Sulfonyl chloride formation requires anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from dry ether) is essential to isolate the pure product.

(Advanced) How do electron-donating/withdrawing substituents on the benzene ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:
The methoxymethoxy group (electron-donating via resonance) at the 2-position and the fluoro group (electron-withdrawing via inductive effects) at the 5-position create a polarized electronic environment:

  • Activation of Sulfonyl Chloride : The electron-withdrawing fluoro group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack (e.g., by amines to form sulfonamides).
  • Steric Effects : The bulky MOM group may hinder access to the sulfonyl chloride, reducing reaction rates in sterically demanding conditions.

Q. Methodological Insight :

  • Kinetic Studies : Monitor reactions via HPLC or NMR to assess substituent effects on reaction rates.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) can predict charge distribution and transition states .

(Basic) What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

  • ¹H/¹³C NMR :
    • ¹H : Methoxymethoxy protons appear as a singlet (~δ 3.3–3.5 ppm). Aromatic protons show coupling patterns (e.g., doublets for fluorine coupling).
    • ¹³C : Sulfonyl chloride carbon resonates at ~δ 55–60 ppm; MOM carbons appear at ~δ 55–60 (OCH₃) and ~δ 95–100 (OCH₂O).
  • IR Spectroscopy : Strong S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride group.
  • Mass Spectrometry (HRMS) : Look for [M-Cl]⁺ or [M+H]⁺ peaks to confirm molecular weight.

Validation : Compare data with structurally similar compounds like 2-fluoro-5-methoxybenzene-1-sulfonyl chloride .

(Advanced) How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage or reaction conditions?

Answer:

  • Storage : Store under inert atmosphere (argon) at –20°C in desiccated conditions .
  • Reaction Solvents : Use anhydrous solvents (e.g., THF, DCM) with molecular sieves.
  • Additives : Include scavengers like triethylamine to neutralize trace moisture.
  • Kinetic Control : Perform reactions at lower temperatures (0–5°C) to slow hydrolysis.

Case Study : Hydrolysis rates can be quantified via conductivity measurements or pH monitoring in aqueous/organic biphasic systems.

(Advanced) What role does this compound play in synthesizing heterocyclic or pharmaceutical intermediates?

Answer:
The sulfonyl chloride group is a key electrophile for:

  • Sulfonamide Formation : React with amines to create sulfonamide pharmacophores (e.g., protease inhibitors) .
  • Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings using boronic acids for biaryl synthesis.

Example : In medicinal chemistry, derivatives of this compound have been used to develop kinase inhibitors by introducing pyridyl or benzimidazole moieties .

(Basic) What purification methods are optimal for isolating high-purity 5-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride?

Answer:

  • Recrystallization : Use non-polar solvents (hexane/EtOAc mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (0–30% EtOAc in hexane).
  • Crystallization Additives : Seed with pure crystals to improve yield and reduce amorphous by-products.

Quality Control : Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

(Advanced) How do competing reaction pathways (e.g., Friedel-Crafts vs. nucleophilic substitution) affect the utility of this compound?

Answer:

  • Nucleophilic Substitution : Dominant pathway due to the sulfonyl chloride's electrophilicity.
  • Friedel-Crafts Alkylation : Unlikely unless strong Lewis acids (e.g., AlCl₃) are present, but steric hindrance from the MOM group may suppress this.

Q. Mitigation :

  • Catalyst Screening : Test ZnCl₂ or FeCl₃ to explore alternative pathways.
  • Kinetic Profiling : Use stopped-flow NMR to identify intermediate species .

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